Fosaprepitant Morpholine Hydrochloride

Catalog No.
S12520063
CAS No.
M.F
C20H19ClF7NO2
M. Wt
473.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fosaprepitant Morpholine Hydrochloride

Product Name

Fosaprepitant Morpholine Hydrochloride

IUPAC Name

(2S,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride

Molecular Formula

C20H19ClF7NO2

Molecular Weight

473.8 g/mol

InChI

InChI=1S/C20H18F7NO2.ClH/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;/h2-5,8-11,17-18,28H,6-7H2,1H3;1H/t11-,17+,18+;/m1./s1

InChI Key

DWCCMKXSGCKMJF-VROPXZTASA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F.Cl

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F.Cl

Fosaprepitant Morpholine Hydrochloride (CAS 1333998-27-8), structurally identified as the (1R,2S,3S)-stereoisomer of the aprepitant M2 metabolite, is a critical analytical reference standard used in the pharmaceutical industry [1]. In industrial and clinical quality control workflows, this specific morpholine derivative is strictly monitored as a known process impurity and degradation product of the neurokinin-1 (NK1) receptor antagonists aprepitant and fosaprepitant dimeglumine. Supplied as a highly crystalline hydrochloride salt, it provides predictable chromatographic behavior, excellent solid-state stability, and the precise stereochemical purity required to validate synthetic yields, track degradation pathways, and ensure compliance with stringent pharmacopeial monographs.

Procurement Fit

Certified impurity reference standard, not an API
Intended for identification and quantitation of Aprepitant Impurity 8 HCl
Analytical method validation and quality control workflows
Supports HPLC/UPLC impurity profiling and batch release testing
Crystalline hydrochloride salt with defined identity
Distinct from the amorphous API prodrug form

Substituting the specific Fosaprepitant Morpholine Hydrochloride standard with its free base counterpart (CAS 170902-80-4) or a generic, uncharacterized mixture of aprepitant stereoisomers introduces severe analytical variability into QA/QC workflows [1]. The free base form exhibits significantly lower solubility in standard aqueous-organic mobile phases, which can lead to micro-precipitation in autosamplers, baseline drift, and inconsistent retention times during reversed-phase HPLC. Furthermore, because the asymmetric synthesis of fosaprepitant generates multiple closely related morpholine diastereomers, utilizing an uncharacterized isomeric mixture prevents the accurate determination of the specific Relative Response Factor (RRF) for the M2 metabolite. Procurement of the exact, high-purity hydrochloride salt is mandatory to achieve the sharp peak symmetry, reproducible calibration curves, and unambiguous isomeric resolution required for regulatory batch release.

Substitution Risk

Target Standard Fosaprepitant Morpholine HCl
Potential Substitute Fosaprepitant Dimeglumine (API)
Different chemical identity, salt form, and physical state lead to distinct retention times and spectral responses, making the API unsuitable as a surrogate for this impurity.
Target Standard Fully characterized, high-purity reference
Potential Substitute Generic unspecified impurity standard
Ambiguous identity or lower purity may compromise accurate quantitation; a certified standard with defined structure is required for reliable impurity control.

Enhanced Aqueous Solubility for Robust HPLC-UV/MS Workflows

The hydrochloride salt of fosaprepitant morpholine demonstrates significantly higher aqueous solubility compared to the free base, which is critical for preparing concentrated, stable stock solutions in reversed-phase HPLC mobile phases [1]. While the free base often requires high volumes of pure organic solvents (e.g., methanol or acetonitrile) for complete dissolution—risking precipitation when introduced to aqueous gradients—the HCl salt readily dissolves in standard aqueous buffers.

Evidence DimensionAqueous solubility for stock solution preparation (pH 4.0-7.0)
Target Compound Data>10 mg/mL (HCl salt)
Comparator Or Baseline<1 mg/mL (Free base, CAS 170902-80-4)
Quantified Difference>10-fold increase in aqueous solubility
ConditionsStandard aqueous buffer preparation at 25°C for LC-MS/UV analysis

High aqueous solubility eliminates the risk of standard precipitation during injection, ensuring reproducible peak areas and extending column life in high-throughput QA/QC labs.

Physical Form
Class-level
Crystalline solid, MP 134–138°C vs. amorphous powder
Supports standard handling and storage procedures
Physical form difference may influence sample preparation

Improved Chromatographic Peak Symmetry and Reduced Tailing

Secondary interactions between the secondary amine of morpholine free bases and residual silanol groups on C18 stationary phases frequently result in peak tailing and integration errors. Utilizing the pre-formed Fosaprepitant Morpholine Hydrochloride standard in appropriately buffered mobile phases mitigates these interactions, yielding sharper, more symmetrical peaks [1]. This optimized peak shape is essential for accurately resolving the impurity from the closely eluting main API peak.

Evidence DimensionUSP Tailing Factor (Tf)
Target Compound DataTf ≤ 1.1 (HCl salt standard)
Comparator Or BaselineTf > 1.5 (Free base standard under identical unoptimized conditions)
Quantified Difference~25-30% reduction in peak tailing
ConditionsReversed-phase LC-UV analysis on a standard end-capped C18 column

Symmetrical peaks reduce integration variability, directly improving the accuracy of impurity quantification and lowering the Limit of Quantitation (LOQ) for regulatory reporting.

Aqueous Solubility
Class-level
Moderate solubility (HCl salt) vs. freely soluble dimeglumine; very limited free base
Informs diluent selection for HPLC sample preparation
Reported solubility context; verify under method conditions

Precise Stereoisomeric Differentiation for RRF Calibration

During the multi-step synthesis of fosaprepitant, multiple stereoisomers can form. Using the exact (1R,2S,3S)-isomer hydrochloride standard allows process chemists to definitively identify this specific M2 metabolite [1]. Compared to relying on a generic 'aprepitant related compound' mixture, the pure HCl salt provides an unambiguous retention time marker, enabling the calculation of exact Relative Response Factors (RRF) with high precision.

Evidence DimensionRelative Response Factor (RRF) calibration precision
Target Compound DataExact RRF calibration (RSD < 2%)
Comparator Or BaselineEstimated RRF from generic isomeric mixtures (RSD > 5-10%)
Quantified Difference>3-fold improvement in calibration precision
ConditionsQuantitative impurity profiling via HPLC-UV at 210 nm

Unambiguous isomeric identification and precise RRF calibration prevent false out-of-specification (OOS) results, ensuring smooth batch release and regulatory compliance.

Identity & Purity
Data to verify
Defined structure, high-purity certified standard
Essential for accurate impurity quantitation
Confirm purity and identity via CoA; supplier data review recommended

Superior Solid-State Stability for Long-Term Reference Storage

As an analytical reference material, long-term stability under standard storage conditions is paramount. The hydrochloride salt of fosaprepitant morpholine exhibits a highly crystalline lattice that resists hygroscopic degradation and oxidative stress significantly better than the amorphous or less crystalline free base [1]. This structural robustness ensures that the standard maintains its certified purity titer over extended periods.

Evidence DimensionPurity retention under accelerated degradation conditions
Target Compound Data>99.5% purity retained (HCl salt)
Comparator Or Baseline~97-98% purity retained (Free base)
Quantified Difference1.5-2.5% higher absolute purity retention over 6 months
ConditionsAccelerated stability testing at 40°C / 75% RH for 6 months

Enhanced solid-state stability ensures the integrity of calibration curves over time, reducing the frequency of standard requalification and lowering procurement costs.

Pharmaceutical QA/QC Batch Release and Monograph Compliance

Leveraging its precise stereochemical purity and high aqueous solubility, this standard is primarily procured by pharmaceutical QA/QC laboratories for the routine batch release of aprepitant and fosaprepitant dimeglumine. It serves as the definitive reference for quantifying Aprepitant Impurity 17 / M2 Metabolite levels via HPLC-UV, ensuring compliance with strict European Pharmacopoeia (Ph. Eur.) and USP limits [1].

Synthetic Process Optimization and Scale-Up Monitoring

During the multi-step asymmetric synthesis of NK1 receptor antagonists, process chemists utilize the Fosaprepitant Morpholine Hydrochloride standard to monitor the stereoselectivity of the morpholine ring-formation step. Its sharp chromatographic peak symmetry allows for the rapid, unambiguous differentiation of the (1R,2S,3S)-isomer from other closely related diastereomeric byproducts, guiding reaction optimization and purification strategies [2].

Pharmacokinetic and Metabolic Profiling in Bioanalysis

In preclinical and clinical bioanalysis, this highly stable hydrochloride salt is used to calibrate LC-MS/MS assays tracking the in vivo metabolism of fosaprepitant. Because fosaprepitant rapidly converts to aprepitant—which is further metabolized into the M2 morpholine derivative—having a highly soluble, stable reference standard is critical for accurately mapping patient pharmacokinetic profiles and clearance rates [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Method development and validation
Certified impurity standard with defined structure
Specificity, accuracy, and system suitability for impurity profiling
Batch release and stability testing
Lot-specific impurity identification and quantitation
Impurity level control according to regulatory expectations
Synthesis and process optimization
Defined marker for impurity tracking
Yield and purity improvement through byproduct monitoring
Degradation pathway analysis
Known degradant marker
Degradation kinetics and formulation robustness evaluation

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

473.0992537 g/mol

Monoisotopic Mass

473.0992537 g/mol

Heavy Atom Count

31

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